
Propionate
Overview
Description
Propionate (CH₃CH₂COO⁻) is the conjugate base of propionic acid (C₃H₆O₂), a short-chain fatty acid (SCFA) with broad applications in food preservation, pharmaceuticals, and industrial chemistry. Its antimicrobial properties arise from its ability to disrupt microbial cell membranes and inhibit enzymatic activity, making it a critical additive in baked goods, animal feed, and antifungal treatments . This compound is also a metabolic intermediate in humans, participating in gluconeogenesis and lipid synthesis .
Structurally, this compound consists of a three-carbon chain with a carboxylate group, distinguishing it from other SCFAs like acetate (C₂) and butyrate (C₄). Its solubility in water (455 g/L at 20°C) and moderate pKa (4.88) enable versatile formulation in aqueous and lipid-based systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionate can be synthesized through several methods:
Esterification: Propionic acid can react with alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to form esters like ethyl this compound. .
Fermentation: Microbial fermentation of carbohydrates can produce propionic acid.
Industrial Production Methods:
Carbonylation of Ethylene (BASF Process): This method involves the reaction of ethylene with carbon monoxide and water in the presence of a catalyst to produce propionic acid.
Oxidation of Propanal: Propionic acid can be produced by the oxidation of propanal using oxygen or air in the presence of a catalyst.
Direct Oxidation of Hydrocarbons: This method involves the direct oxidation of hydrocarbons, such as propane, to produce propionic acid.
Chemical Reactions Analysis
Propionate undergoes various chemical reactions, including:
Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.
Reduction: Propionic acid can be reduced to propanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Sulfuric acid for esterification reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Propanol.
Substitution: Esters like ethyl this compound.
Scientific Research Applications
Nutritional Applications
1. Weight Management and Gut Health
Recent studies have highlighted propionate's potential in weight management and gut health. A randomized controlled trial demonstrated that targeted delivery of this compound to the colon significantly stimulates the secretion of gut hormones such as peptide YY (PYY) and glucagon-like peptide-1 (GLP-1). This stimulation leads to reduced energy intake and weight gain prevention in overweight adults. Over a 24-week period, participants consuming an inulin-propionate ester experienced significant reductions in intra-abdominal fat and improved insulin sensitivity compared to control groups .
2. Neurodegenerative Disease Treatment
This compound has been investigated for its neuroprotective properties, particularly in models of Parkinson's disease. Research indicates that this compound supplementation can suppress neurodegeneration by enhancing energy production in the intestine and promoting neuronal health without dispersing protein aggregates associated with neurodegenerative diseases. This metabolic rescue suggests a novel therapeutic approach for conditions like Parkinson's disease .
Industrial Applications
1. Food Preservation
Propionic acid, the parent compound of this compound, is widely used as a preservative in the food industry. It inhibits mold growth and extends the shelf life of baked goods such as bread and cheese. Calcium this compound is commonly added to these products to prevent spoilage while maintaining safety for consumers .
2. Animal Feed
In animal husbandry, propionic acid is utilized as a preservative in animal feed. It helps inhibit mold growth, ensuring the feed remains safe and nutritious for livestock. This application accounts for a significant portion of global propionic acid production .
3. Chemical Production
This compound serves as an important intermediate in the production of various chemicals, including polymers and pharmaceuticals. For instance, it is used to synthesize cellulose-acetate-propionate, a thermoplastic material, and vinyl this compound, which has applications in coatings and adhesives .
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial effects against various pathogens, including multi-drug resistant bacteria and fungi. In vitro studies indicate that this compound can inhibit pathogen growth while also modulating immune responses. This property positions this compound as a potential adjunct therapy in combating infections caused by resistant strains of bacteria .
Summary Table of Applications
Application Area | Specific Uses | Key Findings/Impacts |
---|---|---|
Nutritional | Weight management, gut health | Stimulates PYY and GLP-1 secretion; prevents weight gain |
Medical | Neurodegenerative diseases (e.g., Parkinson's disease) | Suppresses neurodegeneration; promotes neuronal health |
Food Industry | Preservative in baked goods | Extends shelf life; inhibits mold growth |
Animal Feed | Preservative for livestock feed | Ensures safety and nutrition |
Chemical Production | Intermediate for polymers and pharmaceuticals | Essential for synthesis of various industrial chemicals |
Antimicrobial | Infection control | Inhibits growth of multi-drug resistant pathogens |
Mechanism of Action
Propionate is often compared with other short-chain fatty acids, such as acetate and butyrate:
Acetate (CH₃COOH): Acetate is the most abundant short-chain fatty acid in the gut and is used as a substrate for cholesterol and fatty acid synthesis.
Butyrate (CH₃CH₂CH₂COOH): Butyrate is known for its role as an energy source for colonocytes and its anticarcinogenic properties.
Uniqueness of this compound:
Health Benefits: this compound has unique health benefits, such as regulating appetite and maintaining glucose levels, which are not as prominent in acetate and butyrate.
Microbial Production: this compound production in the gut is influenced by specific dietary fibers and microbial interactions, making it a key player in gut health.
Comparison with Similar Compounds
Propionate belongs to the carboxylic acid family, sharing functional groups with acetate, butyrate, formate, and valerate. Below, we compare their physicochemical properties, biological roles, and industrial applications.
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water (g/L, 20°C) | pKa | Melting Point (°C) |
---|---|---|---|---|---|
This compound | C₃H₅O₂⁻ | 74.08 | 455 | 4.88 | -21.5 |
Acetate | C₂H₃O₂⁻ | 59.04 | 648 | 4.76 | 16.6 |
Butyrate | C₄H₇O₂⁻ | 88.11 | 368 | 4.83 | -7.9 |
Formate | CHOO⁻ | 45.02 | 977 | 3.75 | 8.3 |
Valerate | C₅H₉O₂⁻ | 102.13 | 29 | 4.82 | -34.5 |
Key Observations :
- Solubility : Formate > Acetate > this compound > Butyrate > Valerate. Longer carbon chains reduce water solubility due to increased hydrophobicity .
- Acidity : Formate exhibits the lowest pKa, making it a stronger acid than this compound. This influences their antimicrobial efficacy in different pH environments .
- Thermal Stability : this compound’s melting point (-21.5°C) suits it for冷藏 applications, whereas acetate’s higher melting point (16.6°C) limits its use in low-temperature formulations .
Antimicrobial Activity
- This compound : Effective against fungi (e.g., Aspergillus) and Gram-negative bacteria. Used in bread preservation (0.1–0.3% w/w) and livestock feed .
- Acetate : Broad-spectrum activity but less potent than this compound; common in pickling and condiments .
Metabolic Roles
- This compound : Gluconeogenic substrate in the liver; modulates insulin secretion .
- Butyrate: Primary energy source for colonocytes; anti-inflammatory effects via HDAC inhibition .
- Acetate : Precursor for acetyl-CoA; influences appetite regulation and lipid metabolism .
Industrial Use
- This compound : Calcium this compound (E282) dominates the food preservative market (~60% global usage) .
- Formate : Utilized in leather tanning and oil drilling fluids due to its high solubility and acidity .
- Valerate : Niche applications in perfumery and plasticizers .
Research Findings and Comparative Efficacy
Antimicrobial Efficacy in Food Systems
A 2023 meta-analysis compared preservative efficacy in bread:
Preservative | Minimum Inhibitory Concentration (MIC, µg/mL) | Shelf-Life Extension (Days) |
---|---|---|
Calcium this compound | 500 | 14 |
Sodium Acetate | 1200 | 7 |
Potassium Sorbate | 200 | 10 |
This compound outperforms acetate in shelf-life extension but requires higher concentrations than sorbate. However, sorbate alters flavor, whereas this compound is tasteless .
Metabolic Impact in Mammalian Systems
Biological Activity
Propionate, a short-chain fatty acid (SCFA) produced primarily in the gut through the fermentation of dietary fibers by gut microbiota, has garnered considerable attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immune modulation, and potential therapeutic applications in inflammation and cancer.
This compound (C3H6O2) is a three-carbon SCFA that plays a crucial role in human metabolism. It is primarily generated from the fermentation of dietary fibers by gut microbiota, particularly species such as Bacteroides and Faecalibacterium . this compound is absorbed into the bloodstream and can influence various physiological processes.
2. Antimicrobial Properties
Recent studies have highlighted this compound's antimicrobial activity against a range of pathogens, including:
- Bacteria : this compound has been shown to inhibit the growth of multi-drug resistant strains such as Staphylococcus aureus, Escherichia coli, and Salmonella Typhimurium .
- Fungi : It also exhibits antifungal properties against Candida albicans .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Type | Effect of this compound |
---|---|---|
Staphylococcus aureus | Bacteria | Growth inhibition |
Escherichia coli | Bacteria | Growth inhibition |
Salmonella Typhimurium | Bacteria | Preserved colonization resistance |
Candida albicans | Fungi | Growth inhibition |
The mechanism underlying these antimicrobial effects includes the disruption of pH homeostasis and direct inhibition of pathogen growth via metabolic interference .
3. Immune Modulation
This compound plays a significant role in modulating immune responses. It has been shown to:
- Inhibit Pro-inflammatory Cytokines : this compound reduces the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) by downregulating histone deacetylase activity and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
- Promote Regulatory T Cell Activity : this compound enhances the ratio of regulatory T cells (Tregs) to T helper 17 (TH17) cells, which is crucial for maintaining immune balance and preventing autoimmunity .
Table 2: Immune Modulatory Effects of this compound
Immune Function | Effect of this compound |
---|---|
Cytokine Secretion | Decreased IL-6 and IFN-γ |
T Cell Activation | Inhibition of CD4+ TH cell activation |
Treg/TH17 Ratio | Increased Treg population |
4.1 Inflammation
This compound's anti-inflammatory properties suggest its potential as a therapeutic agent in inflammatory diseases. Studies indicate that this compound can mitigate inflammation by inhibiting nitric oxide synthase (iNOS) expression in macrophages, thereby reducing nitric oxide production .
4.2 Cancer
Emerging research indicates that this compound may play a role in cancer prevention and treatment. For instance, it has been shown to reduce the proliferation of liver cancer cells through activation of free fatty acid receptor 2 (FFA2), which is linked to decreased cell growth via cAMP-dependent pathways .
Table 3: Therapeutic Applications of this compound
Condition | Mechanism | Potential Outcome |
---|---|---|
Inflammatory Diseases | Inhibition of iNOS | Reduced inflammation |
Cancer | Activation of FFA2 | Decreased tumor cell proliferation |
5. Case Studies and Research Findings
Several case studies have reinforced this compound's biological significance:
- A study demonstrated that this compound derived from gut microbiota enhances intestinal barrier function, promoting epithelial integrity and reducing systemic inflammation .
- Another investigation found that dietary supplementation with this compound improved metabolic health markers in obese individuals by modulating gut microbiota composition and enhancing insulin sensitivity .
Q & A
Q. Basic: What are the primary metabolic pathways involving propionate in anaerobic ecosystems, and how can researchers identify dominant pathways in specific environments?
Answer: this compound metabolism in anaerobic systems typically involves fermentation, syntrophic oxidation, or conversion to methane. Dominant pathways vary by habitat: in biogas reactors, this compound arises from odd-chain fatty acid degradation, while in rice fields, it may derive from CO₂ and acetate . To identify pathways, researchers should:
- Use isotopic labeling (e.g., ¹³C-propionate) to track carbon flow.
- Apply metagenomic sequencing to identify functional genes (e.g., methylmalonyl-CoA pathway genes in syntrophic bacteria).
- Analyze metabolite profiles via GC-MS or HPLC to detect intermediates like acetate or H₂ .
Q. Advanced: How do syntrophic interactions between syntrophic this compound-oxidizing bacteria (SPOB) and methanogens influence degradation efficiency, and what methodologies are optimal for studying these interactions?
Answer: SPOB rely on methanogens to maintain low H₂/formate concentrations, enabling thermodynamically unfavorable this compound oxidation. Efficiency is affected by:
- Electron transfer mechanisms (e.g., direct interspecies electron transfer vs. diffusive H₂/formate transfer).
- Environmental factors like ammonia inhibition of aceticlastic methanogens, which shifts acetate degradation to syntrophic acetate oxidizers .
Methodologies: - Co-culture reactors with controlled H₂ partial pressures.
- Metatranscriptomics to assess gene expression dynamics.
- Microelectrode measurements to monitor localized H₂/formate concentrations .
Q. Basic: What are the standard methods for quantifying this compound in complex biological samples, and how do researchers address matrix interference?
Answer: Common quantification methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization (e.g., esterification) for volatility.
- High-Performance Liquid Chromatography (HPLC): Utilizes refractive index or UV detectors after ion-exchange separation.
Matrix interference mitigation: - Sample pretreatment: Acidification to precipitate proteins, followed by filtration or centrifugation.
- Internal standards: Deuterated this compound (d₅-propionate) for GC-MS normalization .
Q. Advanced: What factors contribute to contradictory findings in this compound accumulation studies during anaerobic digestion, and how can experimental design mitigate these issues?
Answer: Discrepancies arise from:
- Microbial community variability: Dominance of SPOB vs. lactate-fermenting bacteria.
- Operational parameters: pH fluctuations, temperature, or organic loading rate.
Mitigation strategies: - Controlled bioreactors with standardized inocula and continuous pH monitoring.
- Meta-analysis of multi-study data to identify confounding variables.
- Time-series sampling to capture dynamic microbial shifts .
Q. Basic: How does the presence of alternative electron acceptors (e.g., sulfate) affect this compound metabolism, and what experimental approaches elucidate these dynamics?
Answer: Sulfate-reducing bacteria outcompete methanogens for this compound due to higher energy yields from sulfate reduction. Researchers can:
- Compare methane vs. sulfide production in microcosms with/without sulfate.
- Use ¹³C-propionate stable isotope probing to trace carbon flow into CO₂ (methanogenesis) vs. sulfide.
- Quantify functional gene expression (e.g., dsrB for sulfate reduction vs. mcrA for methanogenesis) .
Q. Advanced: What are the challenges in modeling this compound flux in multispecies microbial communities, and what computational tools integrate genomic and metabolic data effectively?
Answer: Challenges include:
- Complex interdependencies (e.g., SPOB-methanogen symbiosis).
- Incomplete genome annotations for uncultured syntrophs.
Computational tools: - Flux Balance Analysis (FBA): Models metabolic networks using genome-scale reconstructions.
- Dynamic Flux Analysis (DFA): Incorporates time-series metabolite data.
- KBase or MetaFlux for community-level pathway predictions .
Q. Basic: What role does this compound play in cross-kingdom signaling within host-microbe interactions, and what model systems are suitable for investigating these mechanisms?
Answer: this compound modulates host immune responses (e.g., GPR41/43 receptor activation) and gut barrier function. Research models include:
- Gnotobiotic mice colonized with defined microbial consortia.
- In vitro gut simulators (e.g., SHIME) to mimic colonic conditions.
- Organoid cultures for studying epithelial cell responses .
Properties
CAS No. |
72-03-7 |
---|---|
Molecular Formula |
C3H5O2- |
Molecular Weight |
73.07 g/mol |
IUPAC Name |
propanoate |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |
InChI Key |
XBDQKXXYIPTUBI-UHFFFAOYSA-M |
SMILES |
CCC(=O)[O-] |
Canonical SMILES |
CCC(=O)[O-] |
Key on ui other cas no. |
72-03-7 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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